

Elacestrant combination therapy CDK4/6 inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Elacestrant

CAS No.: 722533-56-4

Cat. No.: S007327

[Get Quote](#)

ELEVATE Trial Design & Patient Population

The **ELEVATE trial (NCT05563220)** is a phase 1b/2, open-label, umbrella study investigating **elacestrant** combined with CDK4/6 inhibitors and pathway-targeted agents in patients with **ER+/HER2- locally advanced or metastatic breast cancer** [1]. The study includes patients who have received **1-2 prior lines of endocrine therapy**, including a **CDK4/6 inhibitor** [2] [3].

- **Phase 1b Primary Objective:** Determine recommended Phase 2 doses (RP2Ds) for **elacestrant** combinations [3]
- **Phase 2 Primary Endpoint:** Progression-free survival (PFS) for each combination [4]
- **Key Eligibility:** Adults with measurable disease, ECOG 0-1, adequate organ function [3]

Clinical Efficacy Data

The ELEVATE trial demonstrates promising preliminary efficacy for **elacestrant** combinations in patients with pretreated ER+/HER2- metastatic breast cancer.

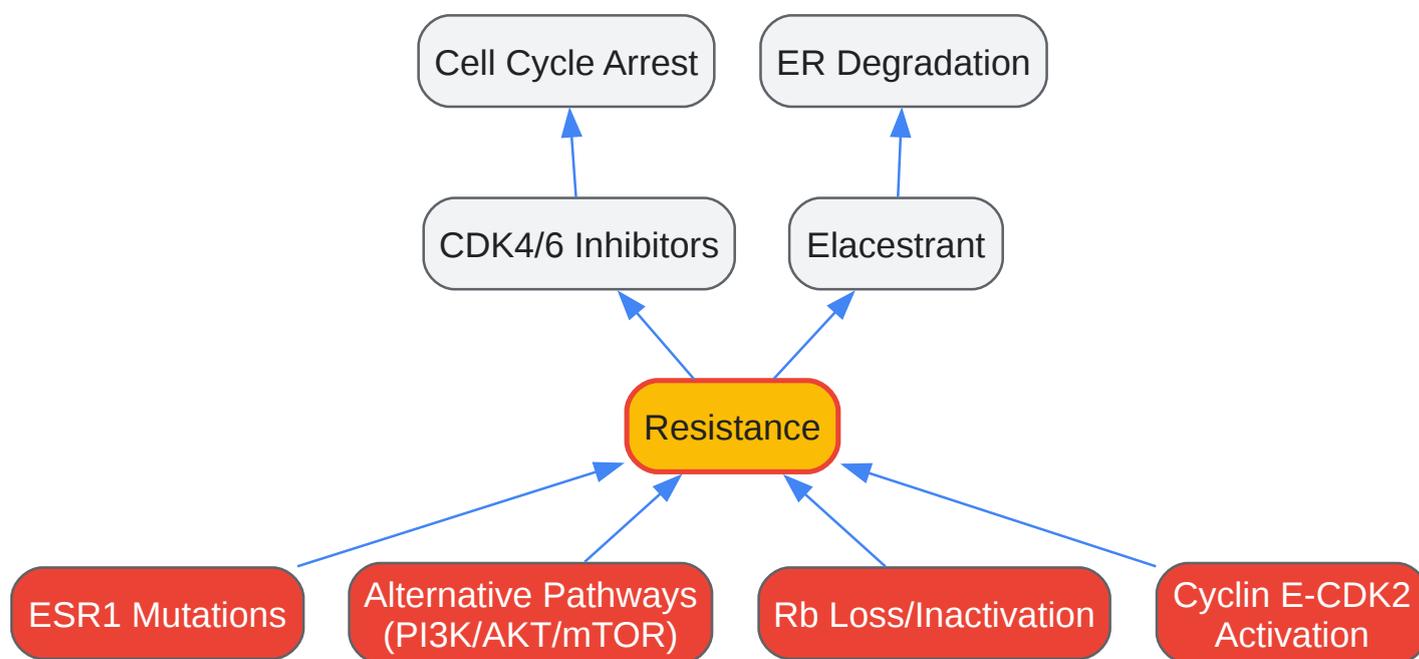
Table: Efficacy Outcomes from ELEVATE Trial (Phase 1b)

Combination Therapy	Median PFS (months)	Overall Response Rate (%)	Clinical Benefit Rate (%)
Elacestrant + Ribociclib (RP2D: 345 mg + 400 mg) [2]	7.8 [2]	10 [3]	81 [3]
Elacestrant + Everolimus (RP2D: 345 mg + 7.5 mg) [2]	8.3 [2]	25 [3]	69 [3]
Elacestrant + Abemaciclib [4]	8.7 [4]	26 [4]	70 [4]

Subgroup analyses from the **EMERALD phase 3 trial** show particularly impressive outcomes in patients with **ESR1 mutations** who received prior CDK4/6 inhibitor therapy for **≥12 months**, with median PFS of **8.6 months** for **elacestrant** versus **1.9 months** for standard endocrine therapy (HR: 0.41) [5]. This benefit was consistent across subgroups including those with bone metastases, liver/lung metastases, and varying numbers of metastatic sites [5].

Mechanism of Action & Resistance Pathways

Elacestrant is an **oral selective estrogen receptor degrader (SERD)** that functions as a mixed ER agonist/antagonist [6]. At high doses, it acts as a direct ER antagonist and promotes ER degradation through the proteasomal pathway [6] [7].



[Click to download full resolution via product page](#)

Combination therapies address multiple resistance mechanisms simultaneously [2]:

- **Elacestrant + CDK4/6 inhibitors:** Target ESR1 mutations while restoring cell cycle control
- **Elacestrant + everolimus:** Concurrently blocks ER signaling and mTOR pathway
- **Elacestrant + capivasertib/alpelisib:** Dual targeting of ER and PI3K/AKT pathways

Experimental Protocols

Protocol 1: In Vitro Combination Sensitivity Testing

Purpose: Evaluate synergistic effects of **elacestrant** with targeted agents in ER+ breast cancer cell lines [8]

Materials:

- ER+ breast cancer cell lines (MCF-7, T47D, CAMA-1)
- **Elacestrant** (prepared in DMSO)
- CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib)
- PI3K/AKT/mTOR pathway inhibitors (alpelisib, capivasertib, everolimus)

Methodology:

- Culture cells in appropriate media with 10% FBS
- Plate cells in 96-well plates at 3,000 cells/well
- Treat with serial dilutions of single agents and combinations using matrix design
- Incubate for 120 hours
- Assess viability using CellTiter-Glo luminescent assay
- Analyze data using SynergyFinder software to calculate synergy scores

Dosing Strategy:

- **Elacestrant:** 0.1 nM - 10 μ M (8 concentrations)
- Combination agents: 0.1 nM - 10 μ M (8 concentrations)
- Include DMSO controls ($\leq 0.1\%$)

Protocol 2: In Vivo Efficacy Studies

Purpose: Evaluate antitumor activity of **elacestrant** combinations in patient-derived xenograft (PDX) models [8]

Materials:

- ESR1-mutated ER+ HER2- breast cancer PDX models
- Athymic nude mice (female, 6-8 weeks old)
- Formulated drug solutions for oral administration

Methodology:

- Implant tumor fragments ($\sim 30 \text{ mm}^3$) subcutaneously into mouse flanks
- Randomize mice into treatment groups when tumors reach 150-200 mm^3 (n=8/group)
- Administer treatments daily for 21-28 days:
 - Vehicle control
 - **Elacestrant** monotherapy (345 mg/kg, equivalent to human RP2D)
 - Combination agent monotherapy
 - **Elacestrant** + combination agent
- Monitor tumor volume twice weekly by caliper measurements
- Assess body weight as toxicity indicator
- Collect tumors for biomarker analysis at study endpoint

Endpoint Analysis:

- Tumor growth inhibition (TGI%) = $(1 - [\Delta\text{Treated}/\Delta\text{Control}]) \times 100$
- Immunohistochemistry for ER, Ki67, cleaved caspase-3
- RNA sequencing for pathway analysis

Safety and Tolerability Profiles

Combination therapies demonstrated manageable safety profiles consistent with known toxicities of individual agents.

Table: Safety Profiles of Elacestrant Combinations (Phase 1b)

Combination Therapy	Most Common Any-Grade TEAEs	Grade 3/4 TEAEs
Elacestrant + Ribociclib (n=8 at RP2D) [3]	Neutropenia (38%), nausea (25%), fatigue (25%), URTI (25%) [3]	Neutropenia (25%), decreased WBC (13%) [3]
Elacestrant + Everolimus (n=7 at RP2D) [3]	Fatigue (57%), diarrhea (43%), nausea (43%), vomiting (43%), dysgeusia (43%), decreased appetite (43%) [3]	Stomatitis (14%), neutropenia (14%) [3]
Elacestrant + Abemaciclib (n=30 at RP2D) [4]	Diarrhea (80%), nausea (63%), fatigue (43%), vomiting (43%) [4]	Diarrhea (7%), nausea (7%), fatigue (7%), anemia (7%) [4]

The most common **elacestrant**-related adverse events across studies included **nausea (35%)**, **musculoskeletal pain (41%)**, **increased cholesterol (30%)**, and **increased triglycerides (27%)** [1]. These were primarily **grade 1-2** and manageable with supportive care [2].

Pharmacokinetic Considerations

Elacestrant demonstrates predictable pharmacokinetic properties that support combination therapy [6] [7]:

- **Bioavailability:** ~11% (increases with food)
- **Tmax:** 1-4 hours
- **Half-life:** 30-50 hours (supports once-daily dosing)

- **Metabolism:** Primarily hepatic via CYP3A4
- **Excretion:** Feces (82%, 34% unchanged), urine (7.5%, <1% unchanged)

Food Effect: Administration with a high-fat meal increases C_{max} by 42% and AUC by 22% [6]. All clinical trials administer **elacestrant** with food to improve bioavailability and reduce gastrointestinal toxicity [6].

Application Notes for Drug Development

- **Patient Selection Strategies:**
 - Prioritize patients with **ESR1 mutations** for **elacestrant**-based combinations
 - Consider **duration of prior CDK4/6 inhibitor therapy** as predictive factor
 - Evaluate **PIK3CA/AKT1/PTEN alterations** for pathway-specific combinations
- **Combination Rationale:**
 - **Sequential CDK4/6 inhibition:** **Elacestrant** + different CDK4/6 inhibitor after progression on first CDK4/6 inhibitor [2]
 - **Vertical pathway inhibition:** Dual targeting of ER and downstream signaling pathways [2]
 - **All-oral regimens:** Maintain quality of life while overcoming resistance [3]
- **Biomarker Development:**
 - Implement **ctDNA monitoring** for ESR1 mutations and emerging resistance mechanisms
 - Assess **RB1 loss** as potential resistance marker to CDK4/6 inhibitor combinations [8]
 - Evaluate **cyclin E-CDK2 axis activation** as compensatory mechanism [8]

Conclusion and Future Directions

Elacestrant demonstrates significant potential as an endocrine therapy backbone for combination regimens in ER+/HER2- advanced breast cancer. The **ELEVATE trial** provides compelling evidence that **elacestrant** can be safely and effectively combined with multiple targeted agents to address heterogeneous resistance mechanisms.

Ongoing clinical trials continue to explore **elacestrant**'s potential:

- **ELEGANT:** Phase 3 trial in high-risk early breast cancer (NCT not provided)

- **ADELA**: Phase 3 trial of **elacestrant** + everolimus vs **elacestrant** + placebo in ESR1-mutated advanced breast cancer (NCT06382948) [1]
- **ELCIN**: Phase 2 trial in CDK4/6 inhibitor-naïve patients (NCT05596409) [1]

These studies will further define **elacestrant**'s role across the breast cancer treatment spectrum and potentially establish new standards of care for patients with endocrine-resistant disease.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Menarini Group Presents Updated Data Underscoring the... [menarini.com]
2. Exploring Elacestrant for ER+/HER2- mBC Combinations [reachmd.com]
3. Displays Potential as Elacestrant Backbone in ER+... Combination [onclive.com]
4. Elacestrant Shows Tolerability in Combination With CDK4/ ... [onclive.com]
5. Elacestrant in ER+, HER2- Metastatic Breast Cancer with ... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
7. Elacestrant: Uses, Interactions, Mechanism of Action [go.drugbank.com]
8. Resistance Mechanisms to Combined CDK4/6 Inhibitors ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Elacestrant combination therapy CDK4/6 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b007327#elacestrant-combination-therapy-cdk4-6-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com